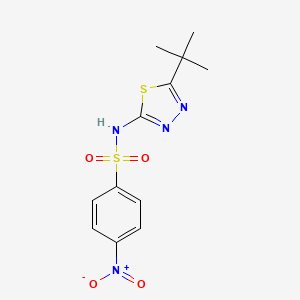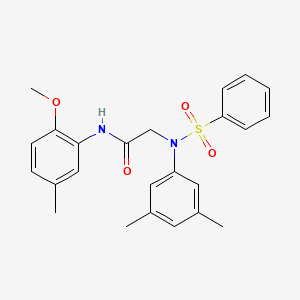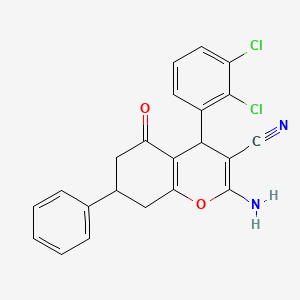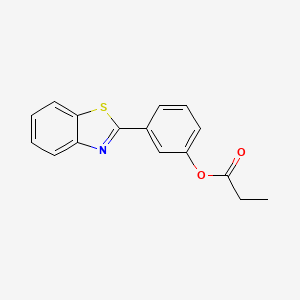![molecular formula C20H23N3O2S B5033335 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MPPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to inflammatory stimuli. This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspases.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions, making it suitable for long-term storage. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective properties, and further studies could investigate its potential as a therapeutic agent for these conditions. Another area of interest is its potential use in combination with other drugs. This compound has been shown to enhance the effects of certain chemotherapeutic agents, and further studies could investigate its potential as an adjunct therapy for cancer. Finally, future studies could focus on elucidating the mechanism of action of this compound, which would provide valuable insights into its therapeutic potential.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antitumor, and analgesic properties make it a promising candidate for the treatment of a variety of conditions. While there are still many unanswered questions about its mechanism of action, this compound has the potential to be a valuable therapeutic agent in the future.
Méthodes De Synthèse
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with piperidine, followed by the reaction of the resulting compound with 4-aminobenzenethiol. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methoxy-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-25-18-11-5-15(6-12-18)19(24)22-20(26)21-16-7-9-17(10-8-16)23-13-3-2-4-14-23/h5-12H,2-4,13-14H2,1H3,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNRFQQXROZHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}ethanol](/img/structure/B5033255.png)
![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)




![5-(4-chlorophenyl)-3-[4-(4-pyridinyl)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5033302.png)


![1-methyl-4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B5033329.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)
![ethyl 1-[(5-acetyl-3-thienyl)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5033356.png)

